molecular formula C23H23BrN2O4 B4051903 methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B4051903
M. Wt: 471.3 g/mol
InChI Key: QXIRLBSFTVBOHY-UHFFFAOYSA-N
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Description

Methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C23H23BrN2O4 and its molecular weight is 471.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.08412 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Derivatives

Research has focused on the synthesis of various benzodiazepine derivatives, showcasing their potential in diverse scientific applications. For example, Saijo et al. (1980) discussed the synthesis of 11-deoxy-8, 10-diazaprostaglandin E1 starting from related compounds, indicating the versatility of benzodiazepine derivatives in synthetic chemistry Saijo et al., 1980. Similarly, Arellano et al. (1982) studied the mass spectral fragmentation patterns of benzodiazepine derivatives, providing insights into their structural and electronic properties Arellano et al., 1982.

Corrosion Inhibition

Laabaissi et al. (2021) explored the application of benzodiazepine derivatives as corrosion inhibitors for mild steel in acidic media. Their research highlights the compounds' efficiency in forming protective layers on metal surfaces, demonstrating the potential of such derivatives in materials science and engineering Laabaissi et al., 2021.

Molecular and Chemical Properties

Further studies have investigated the molecular and chemical properties of benzodiazepine derivatives, including their reaction mechanisms and potential applications in organic synthesis. For instance, Cairns et al. (2002) reported on the novel rearrangements of dibenzo[b,e][1,4]diazepines under certain conditions, providing valuable information for chemical synthesis and drug design Cairns et al., 2002.

Pharmaceutical and Biological Potential

Although not directly related to drug use or dosage, the research into benzodiazepine derivatives also touches upon their pharmaceutical and biological potential. For example, Gomaa (2011) synthesized novel benzodiazepine derivatives and analyzed their structure, contributing to the broader understanding of their potential pharmaceutical applications Gomaa, 2011.

Properties

IUPAC Name

methyl 6-(3-bromo-4-methoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4/c1-12-10-17-20(22(27)19(12)23(28)30-3)21(13-8-9-18(29-2)14(24)11-13)26-16-7-5-4-6-15(16)25-17/h4-9,11-12,19,21,25-26H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIRLBSFTVBOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)Br)C(=O)C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 4
methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

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